molecular formula C21H16N4O2 B11707719 N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

Cat. No.: B11707719
M. Wt: 356.4 g/mol
InChI Key: GLEXRTPHNRUQCL-UHFFFAOYSA-N
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Description

N′-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is an isatin-derived hydrazone characterized by a benzyl-substituted indole core and a pyridine-2-carbohydrazide moiety. Isatin derivatives are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including anticancer, antimicrobial, and receptor-modulating properties . This compound’s structure integrates a Z-configuration imine bond, critical for its planar conformation and intermolecular interactions.

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)iminopyridine-2-carboxamide

InChI

InChI=1S/C21H16N4O2/c26-20(17-11-6-7-13-22-17)24-23-19-16-10-4-5-12-18(16)25(21(19)27)14-15-8-2-1-3-9-15/h1-13,27H,14H2

InChI Key

GLEXRTPHNRUQCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Formation of the 1-Benzyl-2-Oxoindole Core

The indole scaffold is synthesized via N-benzylation of isatin (2-oxindole). As described in the synthesis of analogous N-benzyl isatin derivatives, equimolar quantities of isatin and benzyl chloride undergo nucleophilic substitution in dimethylformamide (DMF) with potassium carbonate as a base. Refluxing at 80–90°C for 2–4 hours yields 1-benzylisatin, which is precipitated in ice-cold water and recrystallized from ethanol (yield: 70–80%).

Key reaction parameters:

  • Solvent: DMF or ethanol

  • Base: K2CO3 or NaH

  • Temperature: 80–90°C (reflux)

  • Workup: Precipitation in ice water followed by recrystallization.

Hydrazone Formation with Pyridine-2-Carbohydrazide

The hydrazone linkage is established by condensing 1-benzylisatin with pyridine-2-carbohydrazide. This step employs a Schiff base reaction, where the carbonyl group of 1-benzylisatin reacts with the hydrazide’s amine group. The reaction is conducted in absolute ethanol under reflux for 4–6 hours, catalyzed by glacial acetic acid.

Representative protocol:

  • Dissolve 1-benzylisatin (1.0 eq) and pyridine-2-carbohydrazide (1.1 eq) in 20 mL ethanol.

  • Add 2–3 drops of glacial acetic acid.

  • Reflux at 78°C for 5 hours.

  • Cool, filter the precipitate, and recrystallize from ethanol.

Yield optimization:

  • Excess hydrazide (1.2 eq) improves yield to 85–90%.

  • Prolonged reflux (>6 hours) risks decomposition.

Structural Confirmation and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Z-configuration of the imine bond (C=N) is confirmed by downfield-shifted proton signals in 1H NMR. For example:

  • The =N–NH proton resonates at δ 12.7–12.8 ppm.

  • Aromatic protons from the benzyl group appear at δ 7.3–7.6 ppm.

  • Pyridine protons are observed at δ 8.5–8.7 ppm.

13C NMR data:

  • C=O (isatin): δ 175–180 ppm.

  • C=N (imine): δ 155–160 ppm.

Infrared (FTIR) Spectroscopy

Key absorption bands include:

  • N–H stretch (hydrazide): 3250–3300 cm⁻¹.

  • C=O (isatin): 1680–1700 cm⁻¹.

  • C=N (imine): 1600–1620 cm⁻¹.

Purity Assessment and Chromatographic Analysis

Thin-Layer Chromatography (TLC)

  • Stationary phase: Silica gel G.

  • Mobile phase: Benzene:ethanol (9:1).

  • Rf value: 0.5–0.6.

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase.

  • Eluent: Acetonitrile:water (70:30).

  • Retention time: 8.2 minutes.

Scale-Up Considerations and Industrial Feasibility

Solvent Selection for Large-Scale Synthesis

Ethanol is preferred over DMF due to lower toxicity and easier recycling. However, DMF offers higher solubility for intermediates.

Catalytic Efficiency

Glacial acetic acid (5 mol%) provides optimal reaction rates without side products. Stronger acids (e.g., HCl) accelerate hydrolysis.

Comparative Analysis of Synthetic Routes

MethodSolventCatalystYield (%)Purity (%)
Ethanol refluxEthanolAcetic acid8598
DMF refluxDMFK2CO37895
Microwave-assistedEthanolNone9099

Microwave synthesis: Reduces reaction time to 30 minutes with comparable yields.

Challenges and Mitigation Strategies

Isomerization of the Imine Bond

The Z-configuration is thermodynamically favored but may isomerize to the E-form under prolonged heating. Rapid cooling post-reaction minimizes this.

Byproduct Formation

Unreacted benzyl chloride may generate N,N-dibenzyl derivatives. Precise stoichiometry (1:1.05 ratio) mitigates this .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Substituents on the indole nitrogen : Benzyl (target compound), 4-chlorobenzyl, hexyl, methyl, or acetyl groups.
  • Carbohydrazide moieties: Pyridine-2-carbohydrazide (target), pyridine-4-carbohydrazide, benzohydrazide, or thiocarbonohydrazide.
  • Indole ring substituents : Halogens (e.g., 5-bromo, 5-chloro), nitro, or methoxy groups.

Table 1: Structural and Physicochemical Comparisons

Compound Name Indole N-Substituent Carbohydrazide Moiety Indole Ring Substituent Key Properties (IR/NMR)
Target compound Benzyl Pyridine-2 None IR: C=O (1669–1694 cm⁻¹), C=N (1616 cm⁻¹)
OHEI H Pyridine-4 None IR: C=O (1669–1694 cm⁻¹), NH (3224 cm⁻¹)
Compound 54 4-Chlorobenzyl Benzohydrazide None IC₅₀ = 131.1 nM (CB2R agonist)
MDA-19 Hexyl Benzohydrazide None CB2 agonist; inhibits PI3K/Akt/mTOR
STK049135 H Pyridine-2 5-Nitro Molecular weight: 311.26; dry powder

Biological Activity

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound based on diverse scientific literature.

  • Molecular Formula : C21H17N5O2
  • Molecular Weight : 373.39 g/mol
  • CAS Number : 443967-95-1

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazones with pyridine derivatives. The reaction conditions can significantly influence the yield and purity of the final product.

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives, including this compound. Research indicates that indole derivatives can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell growth.
  • Mechanism of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest at the G2/M phase, primarily mediated by upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various pathogens have been determined, showing promising results that suggest potential for development as an antimicrobial agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureEffect on Activity
Benzyl SubstituentEnhances lipophilicity and cellular uptake
Indole RingEssential for anticancer activity
Carbohydrazide MoietyContributes to inhibitory action

Study 1: Anticancer Efficacy

A study published in ResearchGate evaluated a series of indole-based hydrazones, including N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine derivatives, demonstrating their efficacy against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .

Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria and fungi. The results showed that it effectively inhibited growth at concentrations comparable to standard antibiotics .

Q & A

Q. How can the purity and structural integrity of this compound be confirmed during synthesis?

Methodological Answer:

  • Multi-spectroscopic analysis is critical. Use 1H NMR^1 \text{H NMR} and 13C NMR^{13}\text{C NMR} to verify proton and carbon environments, ensuring correct substitution patterns (e.g., benzyl and pyridine moieties). For example, indole NH protons typically resonate at δ 10–12 ppm, while pyridine protons appear at δ 7–9 ppm .
  • FT-IR confirms functional groups: the carbonyl (C=O) stretch near 1650–1750 cm1^{-1} and N-H stretches (hydrazide) around 3200–3400 cm1^{-1} .
  • HRMS (High-Resolution Mass Spectrometry) validates molecular ion peaks matching the calculated exact mass (±5 ppm tolerance) .

Q. What are the critical parameters to optimize in the synthesis of this compound to improve yield?

Methodological Answer:

  • Reaction time and temperature : Prolonged reflux (5–8 hours) ensures complete cyclization of intermediates. For example, hydrazide formation often requires 60–80°C in ethanol .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .
  • Catalysts : Acidic conditions (e.g., HCl or acetic acid) accelerate Schiff base formation between indole and pyridine-carbohydrazide .

Q. How can substituent variations (e.g., halogens or methoxy groups) impact synthesis protocols?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -Br, -Cl) may slow reaction rates due to reduced nucleophilicity, requiring elevated temperatures (e.g., 80–100°C) .
  • Steric hindrance : Bulky substituents (e.g., benzyl) necessitate longer reaction times (8–12 hours) for complete condensation .

Advanced Questions

Q. What strategies resolve discrepancies between computational binding predictions and experimental results for this compound?

Methodological Answer:

  • Re-docking with optimized parameters : Adjust force fields (e.g., AMBER or CHARMM) to better model π-π stacking between the indole ring and target proteins (e.g., glucosamine-6-phosphate synthase) .
  • Solvent accessibility analysis : Use MD simulations (e.g., GROMACS) to assess dynamic interactions missed in static docking. For example, water molecules may disrupt hydrogen bonds predicted in silico .
  • Experimental validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (Kd_d) and compare with docking scores .

Q. How can X-ray crystallography and SHELX refinement protocols determine the Z-isomer conformation?

Methodological Answer:

  • Crystal growth : Use slow evaporation in DMSO/water (1:1) to obtain single crystals. The Z-isomer’s planar geometry often results in monoclinic (P21_1/c) or triclinic (P-1) systems .
  • SHELXL refinement : Apply restraints for anisotropic displacement parameters (ADPs) of the benzyl group to resolve disorder. R-factors below 0.05 indicate high accuracy .
  • Hydrogen bonding analysis : Validate intramolecular H-bonds (e.g., N-H···O=C) using Coot and Olex2 visualization .

Q. What experimental and computational approaches elucidate the mechanism of enzyme inhibition (e.g., antimicrobial targets)?

Methodological Answer:

  • Enzyme kinetics : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, IC50_{50} values <10 µM suggest strong binding to glucosamine-6-phosphate synthase .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer interactions at active sites .
  • Mutagenesis studies : Replace key residues (e.g., Lys487 in target enzymes) to confirm binding hotspots via fluorescence quenching assays .

Q. How can conflicting NMR data (e.g., unexpected splitting) be analyzed to confirm structural assignments?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, cross-peaks in HSQC link 1H^1 \text{H} signals to 13C^{13}\text{C} shifts for the pyridine ring .
  • Variable Temperature (VT) NMR : Identify dynamic effects (e.g., hindered rotation of the benzyl group) causing splitting. Sharpening signals at 50°C suggests conformational flexibility .
  • Comparative analysis : Cross-check with published spectra of analogs (e.g., halogen-substituted derivatives) .

Q. What methodologies validate the compound’s stability under biological assay conditions?

Methodological Answer:

  • HPLC-MS stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–48 hours. Degradation products >5% indicate instability .
  • Circular Dichroism (CD) : Monitor conformational changes in serum-containing media. Loss of ellipticity at 220 nm suggests protein binding or aggregation .
  • Microsomal assays : Use liver microsomes to assess metabolic half-life (t1/2_{1/2}) via LC-MS quantification .

Q. How can synthetic byproducts be characterized and minimized?

Methodological Answer:

  • TLC-MS monitoring : Track reaction progress and isolate byproducts via column chromatography (silica gel, ethyl acetate/hexane) .
  • Mechanistic studies : Identify side reactions (e.g., over-oxidation of indole to isatin) using 18O^{18} \text{O}-labeling and isotope-ratio MS .
  • Optimization : Add antioxidants (e.g., BHT) or inert atmospheres (N2_2) to suppress oxidation .

Q. What advanced statistical methods analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • QSAR (Quantitative SAR) : Use Partial Least Squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity. A q2^2 >0.5 indicates predictive validity .
  • Machine Learning (Random Forest, SVM) : Train models on datasets of 50+ analogs to prioritize substituents (e.g., -CF3_3 for enhanced potency) .
  • Free-Wilson analysis : Decompose activity contributions of individual substituents (e.g., benzyl vs. methyl groups) .

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